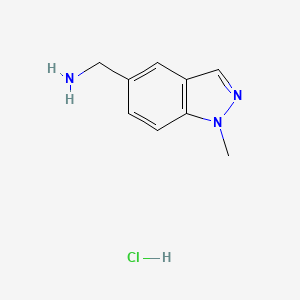
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this ring at the 5-position is a methanamine group, and a methyl group is attached to the nitrogen atom of the indazole ring .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 183.64 g/mol . It is a solid at room temperature . More detailed physical and chemical properties would require experimental determination or computational prediction.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound has been investigated for antimicrobial properties. For instance, derivatives of methanamine, such as those incorporating a 1,2,3-triazole moiety, have shown moderate to very good antibacterial and antifungal activities, suggesting potential utility in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
Research has focused on the synthesis and characterization of various derivatives of methanamine. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provided insights into the compound's structure through NMR spectroscopy and Elemental Analysis (Younas, Abdelilah, & Anouar, 2014).
Pharmacological Profile
Studies have explored the pharmacological profile of related compounds, such as YM348, a 5-HT2C receptor agonist. These studies have revealed the compound's potential in inducing certain physiological responses, like penile erections and hypolocomotion in rats, which may have implications for understanding neurological and psychological processes (Kimura et al., 2004).
Monoamine Oxidase B Inhibition
Research on indazole- and indole-carboxamides, which are structurally related to methanamine derivatives, has shown them to be potent inhibitors of monoamine oxidase B (MAO-B). This suggests potential applications in treating neurological disorders (Tzvetkov et al., 2014).
Antidepressant-like Activity
Certain derivatives of methanamine have been identified as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. These compounds could be promising candidates for antidepressant drugs (Sniecikowska et al., 2019).
SIRT1 Inhibition for Anticancer Properties
A series of methanamine derivatives have been synthesized and evaluated for anticancer properties through SIRT1 inhibition, indicating the potential of these compounds in cancer treatment (Panathur et al., 2013).
Mecanismo De Acción
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these targets .
Biochemical Pathways
Given the potential targets of this compound, it can be hypothesized that it may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets of this compound, it can be inferred that its action may result in changes in cell cycle progression and cell volume regulation .
Análisis Bioquímico
Biochemical Properties
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect cell proliferation and apoptosis in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways .
Propiedades
IUPAC Name |
(1-methylindazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOKRURVYHQHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



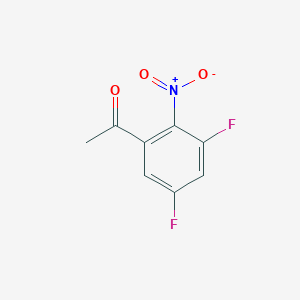
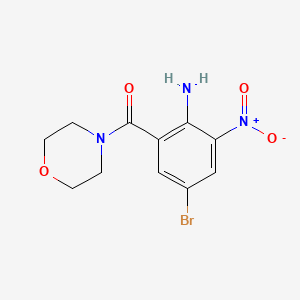

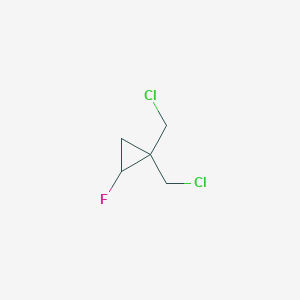
![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
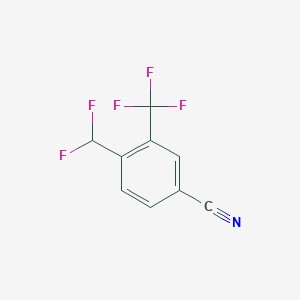
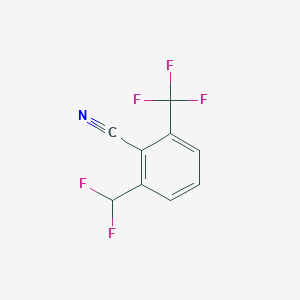

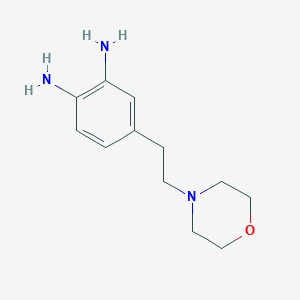
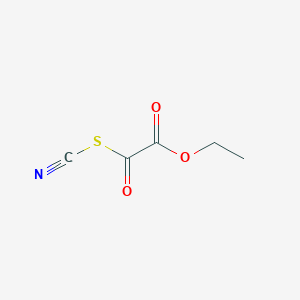
![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)


